![molecular formula C18H13F3N4OS B2447401 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 872701-74-1](/img/structure/B2447401.png)
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Researchers have explored PI3K inhibitors as potential therapeutic agents. The compound’s structure suggests it may interact with PI3K or related pathways, making it relevant for cancer drug development .
- In a screening study, some derivatives of this compound displayed better anti-fibrosis activity than existing drugs like Pirfenidone. Specifically, they showed promise in inhibiting fibrosis-related processes in hepatic stellate cells (HSC-T6 cells) .
- The compound can serve as a precursor for pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. These derivatives have potential applications in drug discovery and medicinal chemistry. Notably, the synthesis involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by hydrazine condensation .
Cancer Research and PI3K Inhibition
Anti-Fibrosis Activity
Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones Synthesis
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structure of the compound, it is possible that it could interact with various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions . .
properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-3-5-14(6-4-13)23-16(26)11-27-17-8-7-15(24-25-17)12-2-1-9-22-10-12/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYVGJLUCDRZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
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